molecular formula C9H7BrN2O B8758993 4-Bromo-2-(4-hydroxyphenyl)imidazole

4-Bromo-2-(4-hydroxyphenyl)imidazole

Cat. No.: B8758993
M. Wt: 239.07 g/mol
InChI Key: GQDXCLWOVZKTBL-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-hydroxyphenyl)imidazole is a substituted imidazole derivative characterized by a bromine atom at the 4-position and a 4-hydroxyphenyl group at the 2-position of the imidazole ring. The hydroxyphenyl group may enhance solubility and enable hydrogen bonding, influencing pharmacological activity .

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

4-(5-bromo-1H-imidazol-2-yl)phenol

InChI

InChI=1S/C9H7BrN2O/c10-8-5-11-9(12-8)6-1-3-7(13)4-2-6/h1-5,13H,(H,11,12)

InChI Key

GQDXCLWOVZKTBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(N2)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents (Imidazole Positions) Molecular Formula Molecular Weight Key Features
4-Bromo-2-(4-hydroxyphenyl)imidazole (Target) 4-Br, 2-(4-OH-phenyl) C₉H₇BrN₂O 251.07 (calculated) Hydroxyl group enhances polarity
4-Bromo-2-phenyl-1H-benzo[d]imidazole 4-Br, 2-Ph (benzimidazole core) C₁₃H₉BrN₂ 273.13 Benzimidazole core increases aromaticity
2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole 2-(4-Br-Ph), 1-Ph (benzimidazole) C₁₉H₁₃BrN₂ 349.23 Dual phenyl groups enhance lipophilicity
4-Bromo-1-(4-fluorophenyl)-1H-imidazole 4-Br, 1-(4-F-Ph) C₉H₆BrFN₂ 249.06 Fluorine improves metabolic stability
2-(4-Bromophenyl)-1H-imidazole 2-(4-Br-Ph) C₉H₇BrN₂ 229.07 Minimal substitution; simpler structure

Key Observations :

  • Benzimidazole derivatives (e.g., ) exhibit higher molecular weights and extended aromatic systems, which may influence DNA intercalation in anticancer applications .

Pharmacological Activity

Limited cytotoxic data are available for hydroxyphenyl-substituted compounds:

  • N-(4-Hydroxyphenyl)maleimide (13): IC₅₀ = 12.9 μM against monoacylglycerol lipase (MGL), comparable to non-hydroxylated analogs .
  • β-Carboline Derivatives : Compounds with 4-hydroxyphenyl groups showed IC₅₀ values of 1.65–1.83 μM against prostate (PC-3) and ovarian (OVCAR-03) cancer cells .
  • Benzimidazole Derivatives : Exhibit broad activity (anticancer, antiulcer) due to interactions with biological targets like DNA or enzymes .

Activity Comparison :

  • The target compound’s hydroxyl group may improve selectivity for cancer targets, as seen in β-carbolines .
  • Bromine at position 4 could enhance electrophilicity, facilitating covalent binding to targets.

Physical and Spectral Properties

Compound Melting Point (°C) IR (cm⁻¹) NMR Data (δ, ppm)
2-(4-(Bromomethyl)phenyl)-... (2b) 152–154 Ar–H (3050), C=C (1600) ¹H NMR: 7.2–7.8 (aromatic)
4-Bromo-2-phenylbenzimidazole Not reported Not reported ¹H NMR: Aromatic peaks ~7.5

Notes:

  • Hydroxyphenyl groups typically show broad O-H stretches (~3200–3600 cm⁻¹) in IR, absent in non-hydroxylated analogs.
  • Bromine substituents cause distinct mass spectrometry fragmentation patterns.

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